3,5-diethyl-1H-pyrazole
Overview
Description
“3,5-diethyl-1H-pyrazole” is a derivative of pyrazole, which is an organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is one of several isomeric derivatives of pyrazole that contain two ethyl substituents .
Molecular Structure Analysis
The molecular structure of “3,5-diethyl-1H-pyrazole” is similar to that of 3,5-dimethylpyrazole, with two ethyl groups replacing the two methyl groups . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Chemical Reactions Analysis
While specific chemical reactions involving “3,5-diethyl-1H-pyrazole” are not detailed in the available literature, similar compounds like 3,5-dimethyl-1H-pyrazole have been used as reagents for oxidation of primary and secondary alcohols to carbonyl compounds . They also react with malonic esters to give a family of cross-conjugated monomeric betaines .
Scientific Research Applications
1. Molecular Interaction Studies
- Amphiphilic Receptor for Dopamine and Amphetamines : The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate has been shown to interact with amphetamines and dopamine, forming stable complexes. This interaction leads to a double helical supramolecular structure, as observed in crystal structures (Reviriego et al., 2006).
2. Material Science and Spectroscopy
- Vibrational and Electronic Spectra : Diethyl 1H-pyrazole-3,5-dicarboxylate (DE1H35DC) has been investigated for its structural properties and vibrational frequencies using density functional theory (DFT). This research provides insights into the molecule's first hyperpolarizabilities and electric dipole moments, which are essential for understanding its chemical behavior (Sri et al., 2012).
3. Medicinal Chemistry and Pharmacology
- Antiproliferative Agents : Novel pyrazole derivatives have been synthesized and assessed for their cell viability activity against various cancer cell lines. Certain compounds have shown significant cytotoxic effects, indicating potential for development as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).
- Antidiabetic Studies : Benzimidazole-pyrazoline hybrid molecules have been synthesized and screened for their α-glucosidase inhibition activity, showing potential as anti-diabetic agents (Ibraheem et al., 2020).
- Antibacterial and Antitubercular Activity : Certain pyrazole derivatives have been shown to possess moderate activity against multidrug-resistant strains of bacteria and tuberculosis, suggesting their potential in developing new antibacterial agents (Brullo et al., 2022).
4. Synthesis and Characterization
- Synthesis of Novel Pyrazole Derivatives : Various pyrazole derivatives have been synthesized with applications in the pharmaceutical industry. These compounds have been characterized using techniques like IR, NMR, mass spectral analysis, etc., providing essential data for their potential medicinal applications (Jose, 2017).
5. Environmental and Corrosion Science
- Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for copper alloy, showing significant efficiency in preventing copper dissolution in basic mediums. This indicates their potential use in industrial applications to prevent metal corrosion (Sayed et al., 2018).
Safety And Hazards
properties
IUPAC Name |
3,5-diethyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-6-5-7(4-2)9-8-6/h5H,3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLLSVUGUWBXJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1H-pyrazole | |
CAS RN |
2817-73-4 | |
Record name | 3,5-diethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Citations
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